N-(4-Amino-2-methylphenyl)-2-methoxybenzamide
Description
N-(4-Amino-2-methylphenyl)-2-methoxybenzamide is a benzamide derivative characterized by a 2-methoxybenzoyl group attached to a 4-amino-2-methylphenylamine moiety. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting protein-protein interactions and enzymes. Its synthesis typically involves coupling 2-methoxybenzoyl chloride with substituted aniline derivatives under controlled conditions .
Properties
IUPAC Name |
N-(4-amino-2-methylphenyl)-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-10-9-11(16)7-8-13(10)17-15(18)12-5-3-4-6-14(12)19-2/h3-9H,16H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCVKSAJBDXNEKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)NC(=O)C2=CC=CC=C2OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-2-methylphenyl)-2-methoxybenzamide typically involves the reaction of 4-amino-2-methylphenylamine with 2-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and continuous flow reactors. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-2-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions can be carried out using reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
N-(4-Amino-2-methylphenyl)-2-methoxybenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-Amino-2-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxybenzamide moiety can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Methoxy Position: The 2-methoxy group in N-(4-Amino-2-methylphenyl)-2-methoxybenzamide contributes to π-π stacking interactions in protein binding, as seen in analogs like 4MNB .
- Substituent Effects : Electron-withdrawing groups (e.g., bromine in 4MNB) reduce solubility, while ether side chains (e.g., 2-methoxyethoxy in ) improve hydrophilicity.
Spectroscopic and Analytical Data
- NMR Profiles: N-(4-Fluorobenzyl)-2-methoxybenzamide (28b): Distinct 1H-NMR signals at δ 3.8–4.0 ppm for methoxy and fluorobenzyl groups . this compound: Expected aromatic proton signals between δ 6.5–8.0 ppm, with amino protons near δ 5.5 ppm (data inferred from analogs ).
Biological Activity
N-(4-Amino-2-methylphenyl)-2-methoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological mechanisms, research findings, and applications of this compound.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes:
- An amino group that can form hydrogen bonds with biological macromolecules.
- A methoxybenzamide moiety that enhances interaction with hydrophobic regions of proteins or enzymes.
The molecular formula is CHNO, with a molecular weight of approximately 270.33 g/mol. Its structural features contribute to its reactivity and biological activity, making it a versatile candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The amino group facilitates hydrogen bonding, while the methoxy group enhances lipophilicity, allowing the compound to penetrate cell membranes effectively. This dual functionality enables the compound to modulate various biochemical pathways, potentially leading to therapeutic effects.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains. The mechanism often involves the inhibition of key enzymes critical for bacterial survival and replication.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
These results suggest that the compound could serve as a lead in developing new antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
| Cancer Cell Line | IC (µM) |
|---|---|
| HeLa (cervical cancer) | 5.6 |
| MCF-7 (breast cancer) | 8.3 |
| A549 (lung cancer) | 7.1 |
The compound's anticancer efficacy is linked to its ability to modulate signaling pathways involved in cell survival and apoptosis.
Case Studies
- Antiviral Activity : A study evaluated the compound's antiviral properties against Hepatitis B virus (HBV). It was found to inhibit HBV replication significantly, with an IC value of 1.99 µM in HepG2.2.15 cells, demonstrating potential as an antiviral agent .
- Combination Therapy : In another investigation, this compound was tested in combination with existing anticancer drugs. The results indicated a synergistic effect that enhanced overall cytotoxicity against resistant cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
